molecular formula C16H16N6O2S2 B2510490 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 898447-21-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No. B2510490
CAS RN: 898447-21-7
M. Wt: 388.46
InChI Key: RKKKNGZPKBMQAG-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex . It contains several different types of bonds and functional groups, which would likely give it a variety of chemical properties .

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, focusing on the condensation reactions involving different sulfanyl acetamide derivatives and chloroacetamide in the presence of anhydrous potassium carbonate. Structural assignments were made using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis techniques (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Screening

  • Antibacterial and Antifungal Activities : These compounds have been screened for their in-vitro antibacterial and antifungal activities. They have shown potential against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans, indicating their promise as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

  • Potential in Cancer Research : Certain derivatives have been synthesized and evaluated for their antitumor activity. They have been found to exert inhibitory effects on various cancer cell lines, suggesting their utility in cancer research and potential as therapeutic agents (Albratty, El-Sharkawy, & Alam, 2017).

Crystallography and Molecular Structure

  • Crystal Structures : Studies on the crystal structures of related compounds have provided insights into their molecular conformations and potential interactions. These investigations are crucial for understanding the biological activities of these compounds and for the design of new drugs with improved efficacy (Subasri et al., 2016).

Antiviral and Virucidal Activity

  • Antiviral Research : Research into the antiviral and virucidal activities of certain derivatives has shown that some compounds can reduce viral replication in both adenovirus type 5 and ECHO-9 virus, highlighting their potential in antiviral therapy (Wujec et al., 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties . Without specific data on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications . This could include investigating its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c1-10(23)18-11-4-6-12(7-5-11)19-14(24)9-26-16-21-20-15(22(16)17)13-3-2-8-25-13/h2-8H,9,17H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKKNGZPKBMQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320730
Record name N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

898447-21-7
Record name N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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